Trisodium dicarboxymethyl alaninate, L-

Description

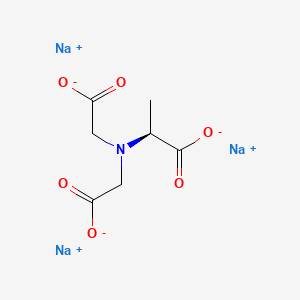

Trisodium dicarboxymethyl alaninate, L- (CAS 164462-16-2), also known as methylglycine-N,N-diacetic acid trisodium salt (MGDA-Na₃), is a biodegradable, non-phosphorous chelating agent with the molecular formula C₇H₈NO₆Na₃ and a molecular weight of 271.1 g/mol . Structurally, it contains three carboxylate groups and a central nitrogen atom, enabling strong coordination with di- and trivalent metal ions like Ca²⁺, Mg²⁺, and Fe³⁺ .

Its key applications span:

- Detergents: Enhances cleaning efficiency by sequestering metal ions in hard water, preventing surfactant deactivation and calcium soap deposits .

- Water treatment: Prevents scale formation in cooling systems and boilers .

- Personal care: Stabilizes formulations by inactivating metal ions in shampoos and soaps .

- Agriculture: Improves nutrient availability in fertilizers .

- Desalination: Serves as an eco-friendly draw solute in forward osmosis systems .

MGDA-Na₃ is distinguished by its readily biodegradable nature (>80% degradation in 28 days) and low toxicity, making it a sustainable alternative to traditional chelators like EDTA and phosphates .

Properties

CAS No. |

170492-24-7 |

|---|---|

Molecular Formula |

C7H11NNaO6 |

Molecular Weight |

228.15 g/mol |

IUPAC Name |

trisodium;(2S)-2-[bis(carboxylatomethyl)amino]propanoate |

InChI |

InChI=1S/C7H11NO6.Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);/t4-;/m0./s1 |

InChI Key |

SZYIQIXMAMBADP-WCCKRBBISA-N |

SMILES |

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Canonical SMILES |

CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisodium dicarboxymethyl alaninate, L- typically involves the double cyanomethylation of racemic α-DL-alanine with methanal and hydrogen cyanide. The intermediate diacetonitrile is then hydrolyzed to form the trisodium salt, followed by acidification with mineral acids . This process yields the compound with a high overall yield of 97.4% .

Industrial Production Methods: Industrial production focuses on achieving high space-time yields, simple reaction control at low pressures and temperatures, and continuous process options. The use of inexpensive raw materials, such as the raw mixture from Strecker synthesis, is preferred. The process avoids complex isolation steps, allowing direct use of crude reaction solutions or precipitates in subsequent steps .

Chemical Reactions Analysis

Chelation Reactions

Primary Mechanism : MGDA-Na₃ forms stable 1:1 chelate complexes with divalent and trivalent metal ions through its four coordination sites (two carboxylate oxygen atoms, one amino nitrogen, and one hydroxyl oxygen) .

Key Characteristics :

-

Ion Selectivity : Preferentially binds Ca²⁺ and Mg²⁺ (common in hard water) but also interacts with transition metals like Fe³⁺, Cu²⁺, and Zn²⁺ .

-

Stability Constants : Complex stability varies by metal ion, as shown in Table 1 .

Table 1: Complex Formation Constants (log K) of MGDA vs. Other Chelators

| Metal Ion | MGDA | IDS | EDTA |

|---|---|---|---|

| Ca²⁺ | 7.0 | 5.2 | 10.6 |

| Mg²⁺ | 5.8 | 6.1 | 8.7 |

| Fe³⁺ | 16.5 | 15.2 | 25.1 |

| Cu²⁺ | 13.9 | 13.1 | 18.8 |

Applications :

-

Water Softening : Sequestering Ca²⁺/Mg²⁺ prevents scaling in detergents .

-

Industrial Processes : Enhances metal ion solubility in textiles and metal plating .

Hydrolysis Reactions

Acidic Hydrolysis : Under low pH (e.g., mineral acids), MGDA-Na₃ hydrolyzes to release iminodiacetic acid derivatives .

Key Conditions :

-

pH : Optimal hydrolysis occurs at pH < 3.

-

Products : Generates N-(1-carboxyethyl)iminodiacetic acid and sodium salts .

Industrial Relevance :

Synthetic Reactions in Industrial Production

Primary Synthesis Route :

-

Cyanomethylation : Racemic α-DL-alanine reacts with methanal (formaldehyde) and hydrogen cyanide to form diacetonitrile .

-

Hydrolysis : Diacetonitrile is hydrolyzed with sodium hydroxide to yield MGDA-Na₃ .

Alternative Method :

-

Strecker Synthesis Variant : Iminodiacetonitrile reacts with ethanal (acetaldehyde) and hydrogen cyanide at pH 6, followed by alkaline hydrolysis .

Yield Optimization :

-

Continuous Production : Achieves 85% yield with minimal nitrilotriacetic acid (NTA) impurities .

-

Cost Efficiency : Uses raw materials like diethanolamine-derived iminodiacetic acid .

Stability Under Oxidative Conditions

Oxidizing Agents :

-

Stable Against : Perborates and percarbonates in solid formulations .

-

Unstable Against : Sodium hypochlorite or strong acids (e.g., HNO₃), leading to degradation .

Environmental Impact :

-

Biodegradability : MGDA-Na₃ degrades >80% within 28 days under aerobic conditions, outperforming EDTA and NTA .

Comparative Analysis with Other Chelators

Table 2: Key Properties of MGDA vs. Traditional Chelators

| Property | MGDA-Na₃ | EDTA | NTA |

|---|---|---|---|

| Biodegradability | High | Low | Moderate |

| Toxicity | Low | High | Moderate |

| Cost Efficiency | Moderate | High | Low |

Advantages :

Scientific Research Applications

Trisodium dicarboxymethyl alaninate, L- is widely used in various fields due to its chelating properties:

Mechanism of Action

The compound exerts its effects through chelation, where it binds to metal ions, forming stable complexes. This process involves the coordination of the carboxylate and amine groups with the metal ions, effectively sequestering them and preventing their participation in unwanted reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Chelating Agents

Chelating Strength and Stability Constants

MGDA-Na₃ exhibits stability constants (log K) comparable to iminodisuccinate (~5 for Ag⁺ complexes) but outperforms weaker agents like iminodiacetic acid, which fails to prevent silver hydroxide precipitation . While EDTA has higher stability constants (e.g., log K = 17 for Ca²⁺), its environmental persistence limits its use .

Table 1: Stability Constants and Chelating Performance

Biodegradability and Environmental Impact

MGDA-Na₃ is readily biodegradable , unlike EDTA and NTA, which persist in aquatic systems and contribute to heavy metal mobilization . Citrate-based agents, while biodegradable, have lower chelating strength, necessitating higher dosages .

Application-Specific Performance

- Desalination : MGDA-Na₃ combined with citric acid achieved 30% higher water flux than trisodium citrate in forward osmosis systems .

- Detergents : MGDA-Na₃ removes >90% of calcium soap deposits, outperforming NTA and citrate .

- Personal care : Neutrol® MGDA (BASF) is preferred over EDTA in shampoos for its stability and safety .

Table 2: Application Efficiency in Key Industries

Research Findings and Case Studies

- Forward Osmosis Desalination : Hoang et al. (2024) demonstrated that MGDA-Na₃-based draw solutions achieved a water recovery rate of 68% at 40°C, surpassing citrate-based systems .

- Detergent Formulations: Nouryon’s Dissolvine® M-X (MGDA-Na₃) enhanced surfactant stability in hard water (500 ppm Ca²⁺), reducing detergent dosage by 20% .

Q & A

Basic Research Questions

Q. How can researchers experimentally evaluate the chelation efficacy of trisodium dicarboxymethyl alaninate (TDMA) with divalent and trivalent metal ions?

- Methodological Answer : Use isothermal titration calorimetry (ITC) or spectrophotometric titration to quantify binding constants (Kd) of TDMA with target metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). Adjust pH to mimic physiological or environmental conditions, as TDMA's three carboxylic groups and central nitrogen atom enable strong metal coordination . For reproducibility, standardize ionic strength and temperature (e.g., 25°C) across trials. Compare results with EDTA or citric acid to benchmark performance .

Q. What methodologies are suitable for assessing TDMA's biodegradability in environmental systems?

- Methodological Answer : Conduct OECD 301B (Ready Biodegradability) tests by incubating TDMA in aqueous medium with activated sludge. Monitor dissolved organic carbon (DOC) removal over 28 days. Complement with mass spectrometry to track degradation intermediates. Studies show TDMA is readily biodegradable under aerobic conditions, but validate via parallel experiments with varying microbial consortia and salinity levels (e.g., 0–35‰) to simulate marine/freshwater ecosystems .

Q. How does TDMA's pH stability influence its application in surfactant formulations?

- Methodological Answer : Perform pH stability assays by incubating TDMA (1–10% w/v) across pH 2–12 at 25–60°C. Use HPLC or NMR to quantify structural integrity. TDMA maintains stability in alkaline conditions (pH 8–12), critical for detergent formulations, but decomposes in strongly acidic environments. Pair with buffering agents (e.g., sodium citrate) to extend functional range .

Advanced Research Questions

Q. What experimental design optimizes TDMA's performance in forward osmosis (FO) desalination systems?

- Methodological Answer : Employ a factorial design (e.g., 3×3×2) to test variables: TDMA concentration (100–300 g/L), feed salinity (5–35‰), and temperature (20–40°C). Use bench-scale FO modules with cellulose triacetate membranes. Measure water flux (L/m²·h) and reverse solute flux (g/L). Results from Hoang et al. (2024) indicate optimal performance at 250 g/L TDMA, achieving 9.23 L/m²·h flux and 98.65% recovery rate . Include SEM imaging post-trial to assess membrane fouling and cleaning efficacy .

Q. How can researchers resolve contradictions in TDMA's metal-binding capacity across studies?

- Methodological Answer : Systematically analyze variables such as ion competition (e.g., Ca²⁺ vs. Mg²⁺), ionic strength, and chelant-to-metal molar ratios. Use synchrotron X-ray absorption spectroscopy (XAS) to characterize coordination geometry. For example, conflicting Ca²⁺ binding data may arise from differences in experimental pH (TDMA’s pKa ~10.6) or interference from co-ions like Na⁺ . Validate findings via interlaboratory comparisons.

Q. What advanced techniques quantify TDMA's role in preventing surfactant deactivation in hard water?

- Methodological Answer : Simulate hard water (e.g., 300 ppm CaCO₃) and mix TDMA (0.1–1.0% w/w) with anionic surfactants (e.g., SDS). Measure critical micelle concentration (CMC) via tensiometry. TDMA sequesters Ca²⁺, reducing CMC by 30–50%, thereby enhancing surfactant efficiency. Supplement with dynamic light scattering (DLS) to monitor micelle size distribution .

Q. How can TDMA's environmental impact be modeled in large-scale applications?

- Methodological Answer : Develop life cycle assessments (LCAs) comparing TDMA with phosphonates or EDTA. Incorporate data on biodegradation rates, aquatic toxicity (e.g., Daphnia magna EC₅₀), and sludge adsorption. Use software like SimaPro with ReCiPe 2016 impact categories. TDMA’s low ecotoxicity (EC₅₀ >100 mg/L) and biodegradability make it favorable, but regional regulations (e.g., EPA inert ingredient lists) must be factored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.